molecular formula C12H24O12 B8002995 6-O-Alpha-d-galactopyranosyl-d-glucopyranose monohydrate CAS No. 60033-03-6

6-O-Alpha-d-galactopyranosyl-d-glucopyranose monohydrate

Cat. No.: B8002995
CAS No.: 60033-03-6
M. Wt: 360.31 g/mol
InChI Key: RGFAEJSLSYUKCO-XQQAMYAMSA-N
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Description

6-O-Alpha-d-galactopyranosyl-d-glucopyranose monohydrate is a disaccharide composed of galactose and glucose linked by an alpha-1,6 glycosidic bond. It is a reducing sugar and is commonly found in nature as a component of raffinose, a trisaccharide. The molecular formula of this compound is C12H24O12, and it has a molecular weight of 360.31 g/mol .

Chemical Reactions Analysis

6-O-Alpha-d-galactopyranosyl-d-glucopyranose monohydrate undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include acids, bases, and specific enzymes like alpha-galactosidase. The major products formed from these reactions are glucose and galactose .

Scientific Research Applications

6-O-Alpha-d-galactopyranosyl-d-glucopyranose monohydrate has several scientific research applications:

Mechanism of Action

The mechanism by which 6-O-Alpha-d-galactopyranosyl-d-glucopyranose monohydrate exerts its effects involves its hydrolysis by the enzyme alpha-galactosidase. This enzyme cleaves the alpha-1,6 glycosidic bond, releasing glucose and galactose. These monosaccharides can then be utilized in various metabolic pathways .

Comparison with Similar Compounds

6-O-Alpha-d-galactopyranosyl-d-glucopyranose monohydrate is similar to other disaccharides like lactose and sucrose. it is unique in its alpha-1,6 glycosidic linkage, which differentiates it from lactose (beta-1,4 linkage) and sucrose (alpha-1,2 linkage). This unique linkage affects its enzymatic hydrolysis and its role in biological systems .

Similar compounds include:

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11.H2O/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4;/h3-20H,1-2H2;1H2/t3-,4-,5+,6-,7+,8+,9-,10-,11+,12+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFAEJSLSYUKCO-XQQAMYAMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O)O)O)O)O)O)O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60033-03-6
Record name α-D-Glucopyranose, 6-O-α-D-galactopyranosyl-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60033-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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